2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzaldehyde with guanidine to form 2,6-diamino-5-phenylpyrimidine, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives with altered electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can exhibit different biological and chemical properties.
Scientific Research Applications
2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of antimicrobial and anticancer research.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases, including tuberculosis and cancer.
Mechanism of Action
The mechanism of action of 2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt essential biochemical pathways, leading to therapeutic effects. The molecular pathways involved often include those related to DNA synthesis and repair, making the compound a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: Known for its use in antibacterial drugs like trimethoprim.
2,6-Diaminopyrimidine: Studied for its potential in antifolate therapies.
5-Phenylpyrimidine: Explored for its applications in materials science and pharmaceuticals.
Uniqueness
2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential as a versatile building block for drug development highlight its significance in scientific research .
Properties
CAS No. |
20865-40-1 |
---|---|
Molecular Formula |
C11H10N4O2 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2,6-diamino-5-phenylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H10N4O2/c12-9-7(6-4-2-1-3-5-6)8(10(16)17)14-11(13)15-9/h1-5H,(H,16,17)(H4,12,13,14,15) |
InChI Key |
WARSWECWEADFGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=C2N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.